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Compound of Interest

Compound Name: 2-Bromoacetophenone

Cat. No.: B140003 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

synthesized compounds is paramount. This guide provides a comparative analysis of the

spectroscopic data for chalcones derived from 2-bromoacetophenone, offering a clear

benchmark for compound characterization. By presenting detailed experimental protocols and

juxtaposing spectral data with alternative chalcones, this guide serves as a practical resource

for the unambiguous identification of these valuable synthetic intermediates.

The unique structural framework of chalcones, featuring two aromatic rings linked by a three-

carbon α,β-unsaturated carbonyl system, gives rise to characteristic spectroscopic signatures.

The presence of a bromine atom on one of the phenyl rings, as in the case of chalcones

derived from 2-bromoacetophenone, introduces distinct shifts and patterns in their spectra,

aiding in their specific identification.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a representative chalcone

derived from 2-bromoacetophenone, (2E)-1-(2-Bromophenyl)-3-phenylprop-2-en-1-one, and a

common unsubstituted chalcone, (E)-1,3-Diphenylprop-2-en-1-one, for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Proton

(2E)-1-(2-Bromophenyl)-3-

phenylprop-2-en-1-one

Chemical Shift (δ, ppm)

(E)-1,3-Diphenylprop-2-en-1-

one Chemical Shift (δ, ppm)

H-α (vinylic) 7.12 (d, J = 14.9 Hz) 7.52 (d, J = 15.6 Hz)

H-β (vinylic) 7.83 (d, J = 15.5 Hz) 7.81 (d, J = 15.6 Hz)

Aromatic-H 7.32-7.64 (m) 7.40 - 8.05 (m)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

Carbon

(2E)-1-(2-Bromophenyl)-3-

phenylprop-2-en-1-one

Chemical Shift (δ, ppm)

(E)-1,3-Diphenylprop-2-en-1-

one Chemical Shift (δ, ppm)

C=O ~190 190.5

C-α ~122 122.1

C-β ~145 144.8

Aromatic-C 127-142 128.3 - 138.2

C-Br ~118 -

Table 3: Infrared (IR) Spectroscopic Data (KBr)

Functional Group

(2E)-1-(2-Bromophenyl)-3-

phenylprop-2-en-1-one

Wavenumber (cm⁻¹)

(E)-1,3-Diphenylprop-2-en-1-

one Wavenumber (cm⁻¹)

C=O Stretch (conjugated) ~1671 1650 - 1660

C=C Stretch (alkene) ~1580-1600 1579

C-H Stretch (aromatic) ~3048 3010 - 3060

C-Br Stretch ~600-700 -
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Table 4: Mass Spectrometry Data

Compound Molecular Ion (M⁺)
Key Fragmentation Peaks

(m/z)

(2E)-1-(2-Bromophenyl)-3-

phenylprop-2-en-1-one
286/288 (due to Br isotopes)

[M-Br]⁺, [C₆H₅CH=CH]⁺,

[C₆H₅]⁺

(E)-1,3-Diphenylprop-2-en-1-

one
208 207, 131, 105, 103, 77

Experimental Protocols
Synthesis of Chalcones via Claisen-Schmidt
Condensation
This procedure describes a general method for the synthesis of chalcones.

Materials:

Substituted acetophenone (e.g., 2-bromoacetophenone) (1 equivalent)

Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Ethanol or Methanol

Distilled water

Mortar and pestle (for solvent-free reaction)

Procedure (Conventional Method):

Dissolve the substituted acetophenone (1 eq.) and the aromatic aldehyde (1 eq.) in ethanol

in a round-bottom flask.

Slowly add an aqueous solution of NaOH or KOH to the flask while stirring.
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Continue stirring the reaction mixture at room temperature. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water

until the washings are neutral, and then dried.

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Procedure (Solvent-Free Method):[1]

Grind the substituted acetophenone (1 eq.), aromatic aldehyde (1 eq.), and solid NaOH (1

eq.) together in a mortar with a pestle for approximately 10 minutes.[1]

The reaction mixture will typically turn into a paste or solid.[1]

Isolate the chalcone by adding water to the mixture and collecting the solid by suction

filtration.[1]

Wash the product with water and recrystallize from 95% ethanol for purification.[1]

Spectroscopic Characterization
¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using

deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and

tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform

Infrared (FTIR) spectrometer with samples prepared as KBr pellets.

Mass Spectrometry (MS): Mass spectra are generally recorded using an electron ionization

(EI) source.

Workflow for Spectroscopic Identification
The following diagram illustrates the logical workflow for the synthesis and spectroscopic

identification of chalcones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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